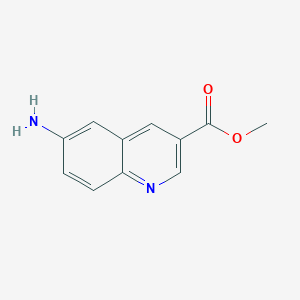

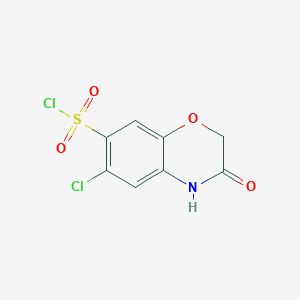

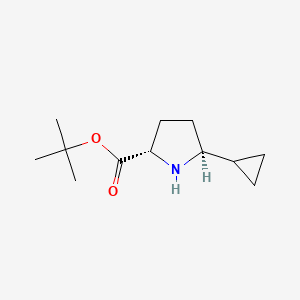

![molecular formula C16H18ClNO B2430464 4-Chloro-2-[(mesitylamino)methyl]phenol CAS No. 1183963-57-6](/img/structure/B2430464.png)

4-Chloro-2-[(mesitylamino)methyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[(mesitylamino)methyl]phenol is a biochemical compound used for proteomics research . It has a molecular formula of C16H18ClNO and a molecular weight of 275.77 .

Molecular Structure Analysis

The molecule contains a total of 38 bonds. There are 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.77 and a molecular formula of C16H18ClNO . It contains a total of 37 atoms: 18 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom .Scientific Research Applications

Electropolymerization in Organic Media

The electropolymerization of phenylphenol isomers, which includes compounds structurally related to 4-Chloro-2-[(mesitylamino)methyl]phenol, was studied for their potential in sensing phenols in organic media. The incorporation of cavitands improved the results to a small extent, offering selective sensing of phenols by electrochemical methods (Kiss et al., 2022).

Anodic Oxidation Studies

The anodic oxidation of 4-chloro-3-methyl phenol, a compound similar to 4-Chloro-2-[(mesitylamino)methyl]phenol, was examined to understand its degradation pathway. The process involved the production of hydroxyl radicals and active chlorine, which played a dominant role in the electro-oxidation process (Song et al., 2010).

Synthesis and Characterization for Biological Activity

A study focused on the synthesis and characterization of novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its metal complexes, exploring their biological activity. This research indicates potential applications in medicinal chemistry and biochemistry (Palreddy et al., 2015).

Fenton-Like System for Removal of Phenolic Compounds

A study investigated the removal of 4-chloro-3-methyl phenol using a Fenton-like system, which could have implications for environmental remediation and waste treatment. The process involved the use of nanoparticulate zero-valent iron as a catalyst, highlighting a method for efficient degradation of similar phenolic compounds (Xu & Wang, 2011).

Determination in Water and Industrial Effluents

Research on the determination of phenolic compounds, including 4-chloro-3-methylphenol, in water and industrial effluents has been conducted. This study is essential for environmental monitoring and pollution control (Castillo et al., 1997).

Schiff Base Compounds: Synthesis and Biological Evaluation

The synthesis of 4-aminophenol derivatives, related to 4-Chloro-2-[(mesitylamino)methyl]phenol, was explored for their antimicrobial and antidiabetic activities. This research underscores the potential of such compounds in developing new therapeutic agents (Rafique et al., 2022).

properties

IUPAC Name |

4-chloro-2-[(2,4,6-trimethylanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-10-6-11(2)16(12(3)7-10)18-9-13-8-14(17)4-5-15(13)19/h4-8,18-19H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCNBJUSZLJKQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NCC2=C(C=CC(=C2)Cl)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

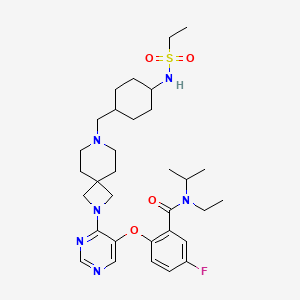

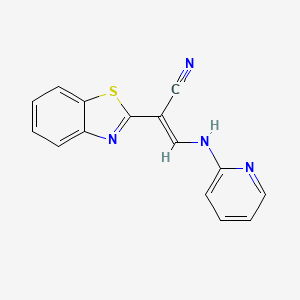

![1-(4-Chlorobenzoyl)-4-[2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine](/img/structure/B2430381.png)

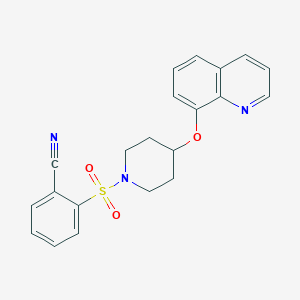

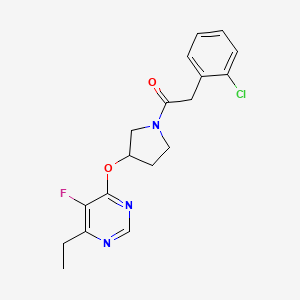

![2-(2-(Diethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430394.png)

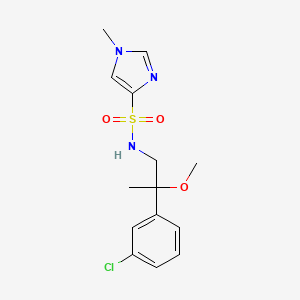

![{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid](/img/structure/B2430395.png)

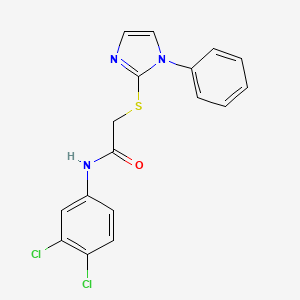

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2430399.png)